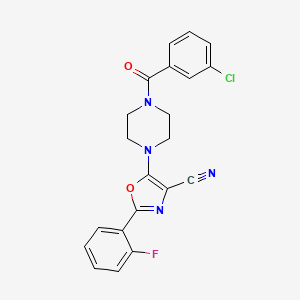

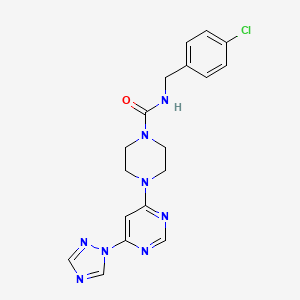

![molecular formula C19H17ClO4 B2501988 Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-35-8](/img/structure/B2501988.png)

Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family, which is known for its diverse biological activities. Although the specific compound is not directly synthesized or analyzed in the provided papers, related benzofuran derivatives have been synthesized and characterized, indicating the interest in this class of compounds for various applications, including antimicrobial activity and inhibition of β-amyloid aggregation, which is associated with Alzheimer's disease .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves multi-step reactions starting from various phenolic or aniline precursors. For instance, a related compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, was synthesized through a one-pot synthesis involving a Pummerer reaction followed by desulfurization and acylation steps . Similarly, other benzofuran derivatives have been synthesized using starting materials like 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, followed by halogenation and amination reactions . These methods could potentially be adapted for the synthesis of Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often confirmed using spectroscopic techniques such as NMR, IR, MS, and sometimes X-ray crystallography. For example, the structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate was elucidated using these methods, providing detailed information about the arrangement of atoms within the molecule . This approach would be essential for confirming the structure of Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate once synthesized.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including hydrolysis, halogenation, and reactions with electrophilic reagents. For instance, the basic hydrolysis of a benzodiazepinone derivative led to the formation of hydroxy-carboxymethyl derivatives . Additionally, reactions with cyanoacrylate derivatives and electrophilic reagents have been used to create new compounds such as pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions demonstrate the chemical versatility of benzofuran derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The antimicrobial activity of these compounds is often tested against various microorganisms, indicating their potential therapeutic applications . The specific physical and chemical properties of Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate would need to be determined experimentally following its synthesis.

科学的研究の応用

Synthesis and Chemical Reactivity

Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is involved in various synthetic and chemical reactivity studies. For instance, it has been used as a precursor in the synthesis of complex benzofuran derivatives, showcasing its utility in creating pharmacologically relevant compounds. One study described the synthesis of benzofuran derivatives aiming at anti-HIV activity, demonstrating the compound's potential as a building block for biologically active molecules (Mubarak et al., 2007). Another research avenue involves its use in the synthesis of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity, highlighting its versatility in medicinal chemistry applications (Mohareb et al., 2016).

Catalysis and Green Chemistry

Additionally, ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate's derivatives are explored in catalysis and green chemistry. For example, the compound has been implicated in research focused on the development of new catalytic systems for the production of bio-based chemicals, offering a path toward more sustainable chemical manufacturing processes (Pacheco et al., 2015).

特性

IUPAC Name |

ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClO4/c1-3-22-19(21)18-12(2)24-17-8-7-15(10-16(17)18)23-11-13-5-4-6-14(20)9-13/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNRJLHCTMGQIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2501909.png)

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501911.png)

![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)

![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)

![5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile](/img/structure/B2501914.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)

![2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501920.png)

![3-[(2-Methoxy-6-methylpyridine-3-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2501927.png)